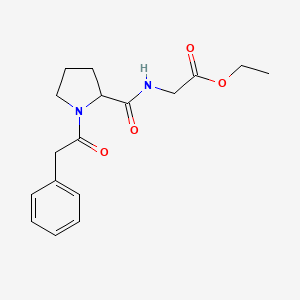

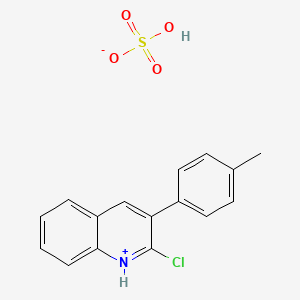

![molecular formula C23H26N2O6S2 B12511290 2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid](/img/structure/B12511290.png)

2-amino-4-[(3-carboxy-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)disulfanyl]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-amino-4-[(3-carboxi-3-{[(9H-fluoren-9-ilmetoxí)carbonil]amino}propil)disulfánil]butanoico es un compuesto orgánico complejo que presenta un enlace disulfuro y un grupo protector fluorenilmetoxícarbonilo (Fmoc)

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-amino-4-[(3-carboxi-3-{[(9H-fluoren-9-ilmetoxí)carbonil]amino}propil)disulfánil]butanoico normalmente implica múltiples pasos. Un método común comienza con la protección del grupo amino utilizando el grupo Fmoc. Esto es seguido por la formación del enlace disulfuro a través de la reacción de intermediarios que contienen tiol. El producto final se obtiene después de varios pasos de purificación para asegurar la pureza y estabilidad del compuesto deseado .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando sintetizadores de péptidos automatizados. Estas máquinas pueden manejar los pasos repetitivos de acoplamiento de aminoácidos, desprotección y purificación de manera eficiente. El uso de cromatografía líquida de alto rendimiento (HPLC) es común en el proceso de purificación para lograr los altos niveles de pureza necesarios para la investigación y las aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-amino-4-[(3-carboxi-3-{[(9H-fluoren-9-ilmetoxí)carbonil]amino}propil)disulfánil]butanoico puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El enlace disulfuro puede oxidarse para formar ácidos sulfónicos.

Reducción: El enlace disulfuro puede reducirse a tioles utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: El grupo Fmoc se puede eliminar en condiciones básicas, lo que permite una mayor funcionalización del grupo amino.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H₂O₂) u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Piperidina en dimetilformamida (DMF) para la desprotección de Fmoc.

Productos principales

Oxidación: Ácidos sulfónicos.

Reducción: Tioles.

Sustitución: Grupos amino libres listos para reacciones de acoplamiento adicionales.

Aplicaciones Científicas De Investigación

El ácido 2-amino-4-[(3-carboxi-3-{[(9H-fluoren-9-ilmetoxí)carbonil]amino}propil)disulfánil]butanoico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de péptidos como bloque de construcción para crear péptidos y proteínas complejos.

Biología: Se estudia su papel en el plegamiento y la estabilidad de las proteínas debido a la presencia del enlace disulfuro.

Industria: Utilizado en la producción de péptidos especializados para fines de investigación y desarrollo.

Mecanismo De Acción

El mecanismo de acción del ácido 2-amino-4-[(3-carboxi-3-{[(9H-fluoren-9-ilmetoxí)carbonil]amino}propil)disulfánil]butanoico implica su capacidad para formar enlaces disulfuro estables, que son cruciales para mantener la integridad estructural de los péptidos y proteínas. El grupo Fmoc sirve como un grupo protector durante la síntesis, evitando reacciones no deseadas en el sitio amino. Una vez desprotegido, el grupo amino libre puede participar en reacciones de acoplamiento adicionales, facilitando la síntesis de cadenas peptídicas más grandes .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 2-etil-2-{[(9H-fluoren-9-ilmetoxí)carbonil]amino}butanoico: Similar en estructura pero con un grupo etilo en lugar del enlace disulfuro.

Ácido (2S)-2-([(9H-fluoren-9-ilmetoxí)carbonil]amino)-3-(quinolin-3-il)propanoico: Contiene una unidad quinolina en lugar del enlace disulfuro.

Singularidad

La presencia del enlace disulfuro en el ácido 2-amino-4-[(3-carboxi-3-{[(9H-fluoren-9-ilmetoxí)carbonil]amino}propil)disulfánil]butanoico lo hace único en comparación con otros compuestos similares. Este enlace es esencial para estudiar el plegamiento y la estabilidad de las proteínas, lo que hace que este compuesto sea particularmente valioso en la investigación bioquímica .

Propiedades

IUPAC Name |

2-amino-4-[[3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6S2/c24-19(21(26)27)9-11-32-33-12-10-20(22(28)29)25-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13,24H2,(H,25,30)(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVYNJJFTYVQDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)

![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)

![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)

![(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B12511301.png)